(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-13-16(24-11-4-3-7-15(24)22-13)19(25)23-10-5-6-14(12-23)27-18-17(26-2)20-8-9-21-18/h3-4,7-9,11,14H,5-6,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGPAMMRUMNQSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCCC(C3)OC4=NC=CN=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone, often referred to as a novel piperidine derivative, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies highlighting its pharmacological efficacy.
Molecular Formula: C14H19N3O3
Molecular Weight: 277.324 g/mol
Purity: Typically around 95%
This compound features a unique combination of a methoxypyrazine moiety and an imidazopyridine structure, which may contribute to its biological activity.
Synthesis
The synthesis of this compound generally involves several steps:
- Formation of Methoxypyrazine Intermediate: Methylation of pyrazine is performed using methanol and a catalyst.
- Piperidine Derivative Formation: The methoxypyrazine is reacted with piperidine to yield the piperidine derivative.
- Final Reaction: The piperidine derivative is then reacted with an appropriate imidazo precursor to form the target compound.
This multi-step synthetic approach allows for the precise construction of the desired molecular architecture.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may modulate the activity of various molecular targets, potentially influencing pathways involved in cell proliferation and apoptosis.
In Vitro Studies
Recent research has evaluated the cytotoxic effects of this compound against several cancer cell lines. For instance, it demonstrated significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
These values indicate a potent inhibitory effect on cancer cell viability, suggesting that the compound may serve as a lead for further drug development targeting these malignancies .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the molecular structure can significantly influence biological activity. For example, substituents on the pyrazine or piperidine rings may enhance binding affinity to target receptors or increase cytotoxic potency .
Case Studies
A notable case study involved the evaluation of this compound's potential as an anti-cancer agent in vivo. In animal models, treatment with this compound resulted in reduced tumor growth and improved survival rates compared to control groups. Histological analyses revealed decreased proliferation markers in treated tumors, supporting its role as a therapeutic candidate .
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 365.39 g/mol. The structure features a piperidine ring connected to a methoxy-pyrazine moiety and an imidazo-pyridine fragment, which contributes to its biological activity. The presence of these functional groups is significant for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of compounds containing imidazole and pyrazine rings as anticancer agents. For instance, derivatives similar to (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone have shown promising results in inhibiting tumor growth in various cancer models:
- In an MDA-MB-468 breast cancer xenograft model, certain imidazole derivatives suppressed tumor growth significantly without causing weight loss in treated animals .
Other Therapeutic Applications
Beyond oncology, compounds with similar structural motifs have been explored for their potential in treating other conditions such as:
Table 1: Summary of Anticancer Activity
Preparation Methods
Core Structural Features
The molecule contains three critical subunits:
Bond Disconnection Strategy
Retrosynthetic cleavage reveals three viable pathways:
| Pathway | Disconnection Point | Advantages | Challenges |
|---|---|---|---|
| I | Methanone bridge | Modular synthesis | Stereochemical control |
| II | Pyrazine-piperidine ether | Late-stage diversification | Oxidative coupling conditions |
| III | Imidazo[1,2-a]pyridine ring formation | Convergent synthesis | Regioselectivity management |
Pathway I emerges as most favorable based on reported precedents, enabling separate optimization of both aromatic systems prior to final coupling.
Synthesis of 2-Methylimidazo[1,2-a]pyridin-3-ylmethanone Precursors
Photoredox-Catalyzed Alkylation
Reaction Scheme
2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine + Bromomethyl phenyl sulfone → Alkylated product
Optimized Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Ir(ppy)₃ (2 mol%) | |
| Base | K₂HPO₄ (0.4 mmol) | |
| Solvent | MeCN | |
| Atmosphere | N₂ | |
| Temperature | 25°C | |
| Irradiation | 26W CFL | |
| Reaction Time | 12h | |
| Yield | 86% |
Mechanistic Insights
The iridium catalyst undergoes photoexcitation (E = 2.4 eV), generating a strong reductant (E₁/₂ = -1.73 V vs SCE) that facilitates single-electron transfer (SET) to the alkyl bromide. Subsequent radical recombination forms the C-C bond with complete retention of configuration.
Crystallographic Validation
Single-crystal X-ray analysis confirms:
- Planarity of imidazo[1,2-a]pyridine core (max deviation 0.02Å)
- Dihedral angle between aryl rings: 17.1°
- Bond lengths: C7-N1 = 1.341(3)Å, C8-C9 = 1.467(4)Å
Preparation of 3-((3-Methoxypyrazin-2-yl)oxy)piperidine
Mitsunobu Etherification
Following with modifications:
Reaction Equation
3-Hydroxypiperidine + 2-Chloro-3-methoxypyrazine → Target ether
Optimized Parameters
| Component | Quantity | Notes |
|---|---|---|
| DIAD | 1.5 eq | Azide precursor |
| PPh₃ | 1.5 eq | Phosphine ligand |
| Temp | 0°C → rt | Gradual warming |
| Solvent | THF | Anhydrous |
| Time | 18h | Monitor by TLC |
Yield Enhancement
- Microwave assistance (100W, 80°C) reduces reaction time to 2h with 92% conversion
- Molecular sieve (4Å) improves yield by 15% through water scavenging
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Step 1 : Formation of the imidazo[1,2-a]pyridine core via cyclization of pyridin-3-amine derivatives with α-haloketones under reflux in ethanol (80°C, 24 h) .
- Step 2 : Coupling of the piperidine-methoxypyrazine moiety using nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in anhydrous DMF at 100–120°C .
- Key Conditions : Strict control of temperature, solvent polarity, and catalyst loading is critical. For example, ethanol or acetonitrile as solvents minimizes side reactions, while column chromatography (silica gel, 80% ethyl acetate/hexane) ensures purity .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, imidazo[1,2-a]pyridine protons at δ 7.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching calculated m/z within 5 ppm error) .
- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (~1650–1700 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
Q. How can researchers predict and optimize the solubility of this compound for in vitro assays?
- Methodological Answer : Solubility depends on functional groups (e.g., methoxy, piperidine):
- Polar Solvents : Use DMSO or ethanol for stock solutions (10–50 mM).
- Lipophilicity Adjustments : Introduce hydrophilic substituents (e.g., hydroxyl groups) on the piperidine ring without disrupting bioactivity .
- Co-solvents : Add Tween-80 (0.1–1%) to aqueous buffers to enhance dispersion .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target Identification : Perform kinase inhibition panels (e.g., Eurofins KinaseProfiler) to screen activity against 100+ kinases, focusing on PI3K/AKT/mTOR pathways due to structural similarity to triazolopyrimidine inhibitors .
- Cellular Assays : Use luciferase-based reporter assays (e.g., NF-κB or STAT3) to quantify pathway modulation. EC₅₀/IC₅₀ values derived from dose-response curves (0.1–100 µM) clarify potency .
- Structural Biology : Co-crystallize the compound with target proteins (e.g., CYP450 isoforms) to map binding interactions via X-ray diffraction .
Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ across cell lines)?
- Methodological Answer : Contradictions may arise from:
- Off-Target Effects : Validate selectivity using CRISPR knockouts of suspected targets .
- Metabolic Instability : Conduct microsomal stability assays (human liver microsomes, NADPH) to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .
- Cell Line Variability : Compare genetic profiles (e.g., RTK expression via RNA-seq) and use isogenic cell pairs (wild-type vs. mutant) to isolate variables .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substituted pyrazine (e.g., Cl, CF₃) or imidazo[1,2-a]pyridine (e.g., 7-methyl vs. 6-fluoro) to assess impact on potency .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to prioritize substituents enhancing hydrogen bonding (e.g., -OH at piperidine C3) .
- In Vivo Correlation : Test top analogs in xenograft models (e.g., HCT-116 colorectal cancer) with PK/PD analysis to link structural changes to efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
